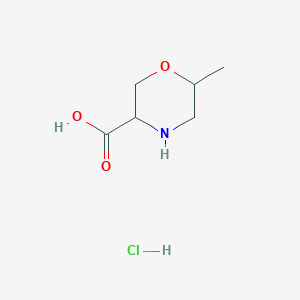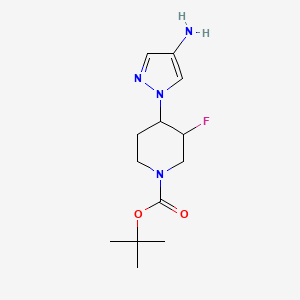![molecular formula C8H8ClN3 B12313911 1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
1-[(1R)-1-azidoethyl]-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-Azidoethyl]-2-chlorobenzene is an organic compound with the molecular formula C8H8ClN3 This compound is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a chlorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 2-chlorobenzene, which undergoes a Friedel-Crafts alkylation reaction to introduce an ethyl group at the para position.
Azidation: The ethyl group is then converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The key steps include:
Bulk Synthesis: Utilizing large reactors for the Friedel-Crafts alkylation and subsequent azidation reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-[(1R)-1-Azidoethyl]-2-chlorbenzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Azidogruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Reduktionsreaktionen: Die Azidogruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einer Aminogruppe reduziert werden.
Cycloadditionsreaktionen: Die Azidogruppe kann an Cycloadditionsreaktionen teilnehmen und Triazole bilden.
Häufige Reagenzien und Bedingungen:
Substitution: Natriumazid (NaN3) in DMF.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Cycloaddition: Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) in Gegenwart eines Kupferkatalysators.
Hauptprodukte:
Substitution: Bildung substituierter Derivate.
Reduktion: Bildung von 1-[(1R)-1-Aminoethyl]-2-chlorbenzol.
Cycloaddition: Bildung von 1,2,3-Triazol-Derivaten.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-Azidoethyl]-2-chlorbenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen, einschließlich Triazolen, verwendet.
Biologie: Wird in der bioorthogonalen Chemie zur Markierung und Verfolgung von Biomolekülen eingesetzt.
Medizin: Potenzieller Einsatz in der Medikamentenforschung und -entwicklung, insbesondere bei der Synthese von bioaktiven Molekülen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-[(1R)-1-Azidoethyl]-2-chlorbenzol beinhaltet seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen. Die Azidogruppe ist sehr reaktiv und kann an Cycloadditionsreaktionen teilnehmen und stabile Triazolringe bilden. Diese Reaktionen werden häufig durch Kupfer(I)-Ionen katalysiert, die die Bildung des Triazolrings durch einen konzertierten Mechanismus erleichtern.
Ähnliche Verbindungen:
1-[(1R)-1-Azidoethyl]-4-chlorbenzol: Ähnliche Struktur, aber mit dem Chloratom in der para-Position.
1-[(1R)-1-Azidoethyl]-2-brombenzol: Ähnliche Struktur, aber mit einem Bromatom anstelle von Chlor.
1-[(1R)-1-Azidoethyl]-2-fluorbenzol: Ähnliche Struktur, aber mit einem Fluoratom anstelle von Chlor.
Eindeutigkeit: 1-[(1R)-1-Azidoethyl]-2-chlorbenzol ist aufgrund der spezifischen Positionierung der Azido- und Chlor-Gruppen einzigartig, die seine Reaktivität und potenziellen Anwendungen beeinflussen. Das Vorhandensein des Chloratoms kann die elektronischen Eigenschaften des Benzolrings beeinflussen und es von seinen Analoga unterscheiden.
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-azidoethyl]-2-chlorobenzene involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.
Vergleich Mit ähnlichen Verbindungen
1-[(1R)-1-Azidoethyl]-4-chlorobenzene: Similar structure but with the chlorine atom at the para position.
1-[(1R)-1-Azidoethyl]-2-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[(1R)-1-Azidoethyl]-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-[(1R)-1-Azidoethyl]-2-chlorobenzene is unique due to the specific positioning of the azido and chlorine groups, which influence its reactivity and potential applications. The presence of the chlorine atom can affect the electronic properties of the benzene ring, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C8H8ClN3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
1-[(1R)-1-azidoethyl]-2-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3/t6-/m1/s1 |
InChI-Schlüssel |
FQSQOBFYKBWRMN-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1Cl)N=[N+]=[N-] |
Kanonische SMILES |
CC(C1=CC=CC=C1Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


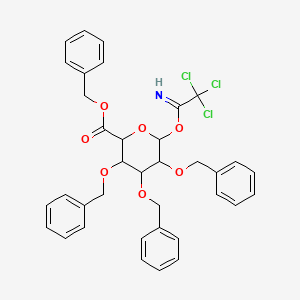
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)
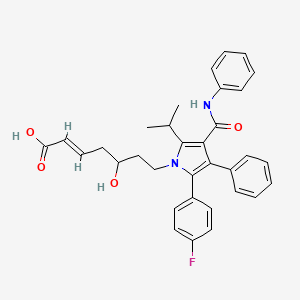
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
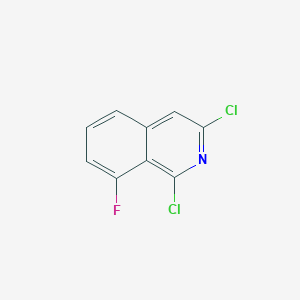
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)

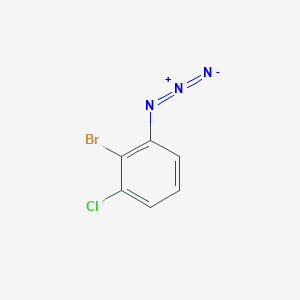
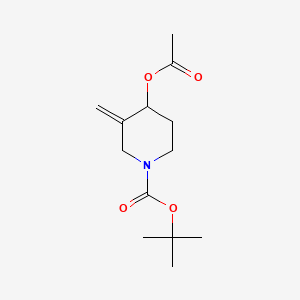
![rac-[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B12313885.png)

